N,N-Diethyl-N'-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine
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Description
Scientific Research Applications
Ethylene Oligomerization
N,N-Diethyl-N'-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine, as a part of nickel(II) complexes, shows significant potential in ethylene oligomerization. The compound, when used in this context, helps in forming active catalysts that produce ethylene dimers, trimers, and tetramers. This application is critical for industrial processes involving the production of various ethylene-based polymers (Nyamato et al., 2016).
Corrosion Inhibition
This compound is also used in the synthesis of cadmium(II) Schiff base complexes, which have shown effective corrosion inhibition properties on mild steel. These complexes are particularly effective in environments treated with hydrochloric acid, highlighting their utility in protecting metal surfaces against corrosion (Das et al., 2017).
Magnetic Properties in Nickel(II) Complexes
Research on mono- and di-nuclear nickel(II) thiocyanate complexes with tridentate N3 donor Schiff bases, which include N,N-Diethyl-N'-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine, has revealed interesting magnetic properties. These properties are significant for understanding the interaction dynamics in molecular magnetic materials (Bhowmik et al., 2010).
Polymerization Processes
The compound is used in the polymerization of styrene and methyl methacrylate, serving as a ligand in copper complexes. These complexes have been shown to efficiently control the polymerization process, indicating its application in the production of polymers with specific properties (Hsiao et al., 2014).
Catalytic Activity in Palladium(II) Complexes
N,N-Diethyl-N'-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine is a part of palladium(II) complexes that exhibit selective catalytic activity for ethylene dimerization. These complexes are vital for the efficient and selective production of specific ethylene-based compounds (Nyamato et al., 2015).
properties
IUPAC Name |
N',N'-diethyl-N-(1-methylpiperidin-4-yl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3/c1-4-15(5-2)11-8-13-12-6-9-14(3)10-7-12/h12-13H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBYFXPUGDYLPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1CCN(CC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-N'-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine |
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